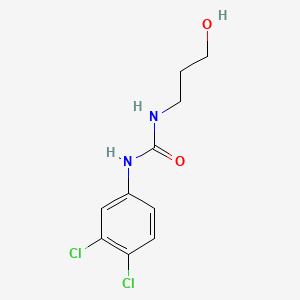
Urea, N-(3,4-dichlorophenyl)-N'-(3-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a hydroxypropyl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 3-chloropropanol in the presence of a base, followed by the addition of isocyanate. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are generally used.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: A base such as triethylamine or sodium hydroxide is used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1-(3,4-dichlorophenyl)-3-(3-oxopropyl)urea.
Reduction: Formation of 1-(3-phenyl)-3-(3-hydroxypropyl)urea.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)carbamate: Similar structure but with a carbamate group instead of a urea group.
Uniqueness
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group provides stability and reactivity, while the hydroxypropyl group enhances solubility and potential biological activity.
Eigenschaften
CAS-Nummer |
87919-21-9 |
|---|---|
Molekularformel |
C10H12Cl2N2O2 |
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxypropyl)urea |
InChI |
InChI=1S/C10H12Cl2N2O2/c11-8-3-2-7(6-9(8)12)14-10(16)13-4-1-5-15/h2-3,6,15H,1,4-5H2,(H2,13,14,16) |
InChI-Schlüssel |
XFKZYUOOMFMGLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)NCCCO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


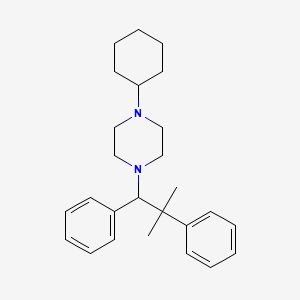
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
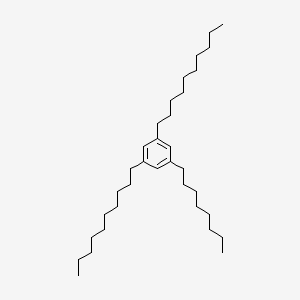
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)
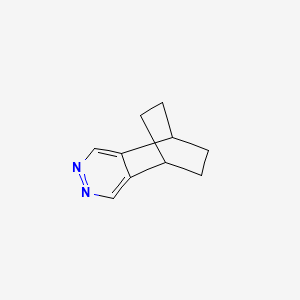

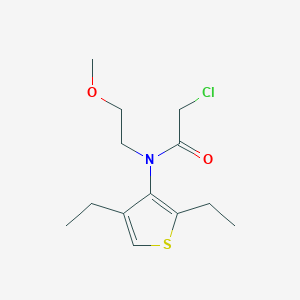
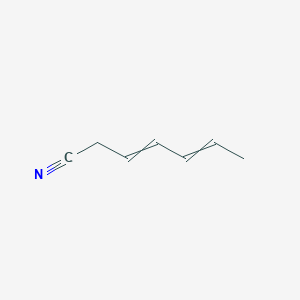
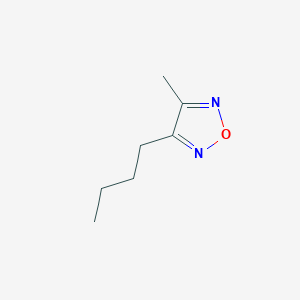
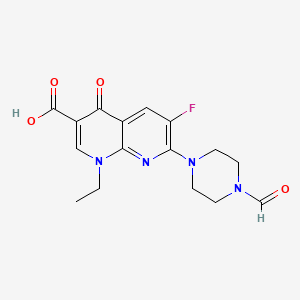
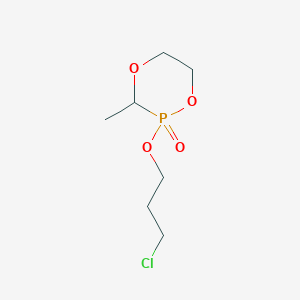
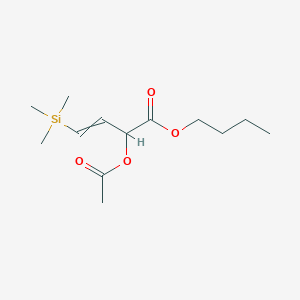
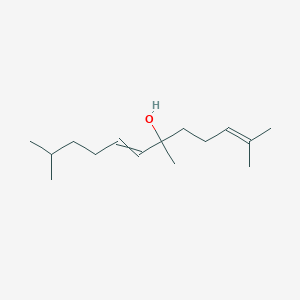
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}decahydronaphthalen-2-ol](/img/structure/B14398563.png)
